REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][S:12][C:13]1[N:18]=[CH:17][C:16]2=[CH:19][CH:20]=[CH:21][N:15]2[N:14]=1.BrC1N2C(C=NC(SC)=N2)=CC=1>>[CH3:11][S:12][C:13]1[N:18]=[CH:17][C:16]2=[CH:19][CH:20]=[C:21]([CH:8]=[O:9])[N:15]2[N:14]=1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CSC1=NN2C(C=N1)=CC=C2
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=NC(=NN21)SC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir until HPLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to ensure that the temperature of the reaction stayed below 20° C
|
Type
|
CUSTOM
|
Details
|
consumption of starting material (−1 hour)
|
Type
|
ADDITION
|
Details
|
The reaction was then poured over ice water
|
Type
|
EXTRACTION
|
Details
|
Organics were then extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NN2C(C=N1)=CC=C2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |